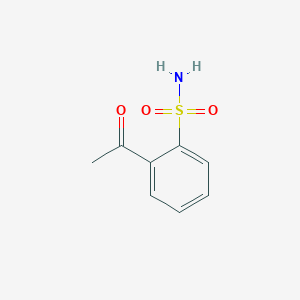
2-Acetylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylbenzene-1-sulfonamide is an organosulfur compound characterized by the presence of both acetyl and sulfonamide functional groups attached to a benzene ring. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and polymer industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylbenzene-1-sulfonamide typically involves the reaction of acetylbenzene with sulfonamide under specific conditions. One common method is the oxidative coupling of thiols and amines, which provides a streamlined and environmentally friendly approach . Another method involves the use of organometallic reagents, sulfur dioxide surrogates, and nitrogen-based nucleophiles .
Industrial Production Methods: In industrial settings, the production of sulfonamides, including this compound, often employs large-scale oxidative coupling reactions. These methods are designed to be efficient and cost-effective, minimizing waste and maximizing yield .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed: The major products formed from these reactions include sulfonic acids, reduced sulfonamides, and various substituted benzene derivatives .
Scientific Research Applications
2-Acetylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive antagonists of p-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism underlies its antibacterial properties.
Comparison with Similar Compounds
Sulfenamides: Used in the synthesis of various organosulfur compounds and as vulcanization accelerators.
Sulfinamides: Employed as chiral auxiliaries and ligands in transition-metal catalysis.
Sulfonimidates: Utilized as intermediates in the synthesis of sulfonimidamides and sulfoximines.
Uniqueness: 2-Acetylbenzene-1-sulfonamide is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. Its combination of acetyl and sulfonamide groups makes it a versatile compound in both synthetic and applied chemistry .
Properties
Molecular Formula |
C8H9NO3S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
2-acetylbenzenesulfonamide |
InChI |
InChI=1S/C8H9NO3S/c1-6(10)7-4-2-3-5-8(7)13(9,11)12/h2-5H,1H3,(H2,9,11,12) |
InChI Key |
FWNAJBHKFGDWAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















